![molecular formula C8H17ClN2O B1469725 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride CAS No. 1423032-06-7](/img/structure/B1469725.png)
1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride
Overview
Description
“1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride” is a chemical compound with the linear formula C7H15O1N2Cl1 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCNC1CN(C(C)=O)CC1.Cl
. This indicates that the compound contains a pyrrolidine ring, a methylamino group, and a carbonyl group, among other features. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 192.69 . The InChI key, which is a unique identifier for chemical substances, isQETGXOWBOQBILZ-UHFFFAOYSA-N
.
Scientific Research Applications
Neuroscience Research
This compound acts as a norepinephrine-dopamine reuptake inhibitor , which makes it valuable for studying neurotransmitter dynamics in the brain. It can help in understanding the mechanisms of psychostimulant addiction and neurotransmitter release , which is crucial for developing treatments for disorders like depression and ADHD.
Pharmacology
In pharmacological research, this chemical serves as a reference compound for the synthesis of potential therapeutic agents . Its ability to modulate dopamine and norepinephrine uptake is of interest for creating new medications that target these pathways, which are implicated in various psychiatric and neurological disorders.
Biochemistry
Biochemists utilize this compound to study enzyme-substrate interactions within the central nervous system . It can be used to investigate the biochemical pathways involved in neurotransmission and the metabolic processes that affect brain function and behavior.
Toxicology
The compound’s structural similarity to known psychoactive substances makes it a subject of toxicological studies. Researchers can explore its toxicity profile , metabolism , and excretion to understand the potential risks associated with exposure and to develop safety guidelines .
Analytical Chemistry
Analytical chemists may use this compound as a calibration standard in chromatography and mass spectrometry . This helps in the accurate measurement of similar compounds in biological samples, which is essential for drug testing and forensic analysis.
Medicinal Chemistry
In medicinal chemistry, the compound’s structure is key for designing novel ligands that can interact with various neurotransmitter systems . It aids in the development of new drugs with improved efficacy and reduced side effects for treating mental health conditions.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride is the norepinephrine-dopamine reuptake system . This system plays a crucial role in regulating mood and focus by controlling the levels of norepinephrine and dopamine in the brain.
Mode of Action
1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride acts as a norepinephrine-dopamine reuptake inhibitor . It binds to the norepinephrine and dopamine transporters, blocking the reuptake of these neurotransmitters into presynaptic neurons. This action increases the concentration of norepinephrine and dopamine in the synaptic cleft, enhancing their signaling .
Result of Action
The inhibition of norepinephrine and dopamine reuptake by 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride can lead to increased levels of these neurotransmitters in the synaptic cleft. This can result in enhanced neurotransmission, potentially leading to improved mood and increased alertness . .
properties
IUPAC Name |
1-[3-(methylaminomethyl)pyrrolidin-1-yl]ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(11)10-4-3-8(6-10)5-9-2;/h8-9H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHJBNSUXWNOSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1423032-06-7 | |
Record name | Ethanone, 1-[3-[(methylamino)methyl]-1-pyrrolidinyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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